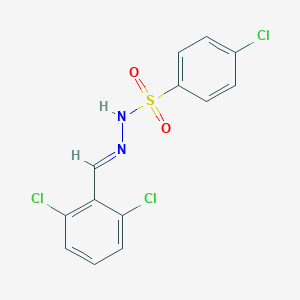![molecular formula C27H27ClN6OS B449010 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B449010.png)
2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]propanohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]propanohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the 4-chloroanilino Group: This step involves a nucleophilic aromatic substitution reaction where the 4-chloroanilino group is attached to the triazole ring.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed through the reaction of a hydrazine derivative with an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it may interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]propanohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety may play key roles in binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]propanohydrazide
- **2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]butanohydrazide
- **2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]pentanohydrazide
Uniqueness
The uniqueness of 2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]propanohydrazide lies in its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and hydrazide moiety in a single molecule provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C27H27ClN6OS |
|---|---|
Molekulargewicht |
519.1g/mol |
IUPAC-Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C27H27ClN6OS/c1-18-9-11-21(12-10-18)19(2)30-32-26(35)20(3)36-27-33-31-25(34(27)24-7-5-4-6-8-24)17-29-23-15-13-22(28)14-16-23/h4-16,20,29H,17H2,1-3H3,(H,32,35) |
InChI-Schlüssel |
OFCNCOXMVSMILA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isopropyl 4-cyano-5-[(dichloroacetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B448927.png)
![2,4-dichloro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B448928.png)
![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448929.png)
![4-[((E)-2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL BENZOATE](/img/structure/B448930.png)
![N'-(2,3-dichlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448933.png)
![N'-[4-(diethylamino)benzylidene]-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448941.png)


![N'-(4-bromobenzylidene)-2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448946.png)
![N'-[phenyl(4-pyridinyl)methylene]decanohydrazide](/img/structure/B448947.png)

![2-(2-naphthyloxy)-N'-[2-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B448950.png)

![2-(3-chlorophenoxy)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B448952.png)
